1-(Bromomethyl)-1-methoxycyclopentane
Description
The compound 1-(bromomethyl)-1-methoxycyclopentane (CAS: 1485886-77-8) is a cyclopentane derivative substituted with both a bromomethyl (CH₂Br) and a methoxymethyl (CH₂OCH₃) group on the same carbon atom. Its molecular formula is C₈H₁₅BrO, with a molecular weight of 207.11 g/mol . Structurally, the cyclopentane ring introduces steric strain, while the bromomethyl group serves as a reactive site for nucleophilic substitution or elimination reactions. The methoxymethyl group contributes to polarity and solubility in organic solvents.
Key characteristics include:
- Physical state: Liquid at room temperature, stored at 4°C .
- Synthetic utility: Used as a building block in organic synthesis, particularly for introducing cyclopentane-based motifs.
- Safety: Limited safety data are available; handling requires precautions typical for alkyl bromides (e.g., avoiding inhalation, skin contact) .
Properties
IUPAC Name |
1-(bromomethyl)-1-methoxycyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-9-7(6-8)4-2-3-5-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKLSRNFHLKIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(Bromomethyl)-1-methoxycyclopentane is an organic compound with significant potential in organic synthesis and medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₆H₁₁BrO
- Molecular Weight : 179.06 g/mol
- Classification : Alkyl halide and ether
The compound features a bromomethyl group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The methoxy group (-OCH₃) contributes to its solubility and reactivity profile, making it a valuable intermediate in synthetic chemistry.
Synthesis
This compound can be synthesized through various methods, typically involving the bromination of methoxycyclopentane. A common approach utilizes phosphorus tribromide (PBr₃) as a brominating agent. The general reaction mechanism follows an electrophilic substitution pathway where the bromine atom replaces a hydrogen atom on the cyclopentane ring:
Thin-layer chromatography is often employed to monitor the reaction progress and confirm product formation.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, the following findings from related research highlight the potential biological activity of similar brominated ethers:
Applications in Organic Synthesis
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitutions makes it suitable for creating more complex molecules, which can be further explored for their biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The reactivity and applications of cyclopentane derivatives depend on the substituents attached. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Size and Polarity: The methoxymethyl group in the target compound enhances polarity compared to methyl () or hexyloxy () substituents. This affects solubility in polar solvents like ethanol or acetone. Hexyloxy derivatives () exhibit increased lipophilicity, making them suitable for lipid-based drug delivery systems.
Reactivity :
- The bromomethyl group in all compounds facilitates nucleophilic substitution (e.g., with amines or thiols). However, steric hindrance from bulkier substituents (e.g., methoxymethyl) may slow reaction kinetics compared to simpler alkyl bromides like 1-bromopentane .
- Carboxylate esters () undergo hydrolysis or transesterification, offering pathways distinct from alkyl bromides.
Analytical Data :
- The target compound has predicted collision cross-section (CCS) values for ion adducts (e.g., [M+H]⁺: 153.56 Ų), aiding identification via ion mobility spectrometry . Similar data are unavailable for other compounds.
Preparation Methods
Reaction Conditions and Catalysts
- Starting Material: 1-methylcyclopentene
- Reagent: Methanol (C1-alkanol)
- Catalyst: Acidic catalysts, such as ion exchange resins (Amberlyst type)
- Phase: Liquid phase reaction
- Temperature: 40 to 90 °C (preferably 50 to 90 °C)
- Pressure: 0.1 to 10 bar (preferably 1 to 5 bar)
- Molar Ratio: 1-methylcyclopentene to methanol from 1:10 to 10:1
- Reaction Setup: Glass reactor with electrical heating and temperature control; nitrogen used as carrier gas; condensation performed with toluene as quenching liquid
Mechanism and Outcome
The acidic catalyst protonates the alkene double bond of 1-methylcyclopentene, facilitating nucleophilic attack by methanol to form 1-methyl-1-methoxycyclopentane. The reaction is typically run under reflux conditions where the starting materials boil and condense, continuously feeding the reaction zone to achieve high conversion.
Purification
- The product mixture is subjected to fractional distillation under reduced pressure (1 bar to 100 mbar) to separate the desired methoxycyclopentane from by-products and unreacted materials.
- Gas chromatography (GC) is used to analyze the organic phase and calculate yields and conversions.
| Parameter | Conditions/Values |
|---|---|
| Catalyst | Ion exchanger (Amberlyst type) |
| Temperature | 40–90 °C (optimal ~85 °C) |
| Pressure | 0.1–10 bar (1–5 bar preferred) |
| Molar Ratio (alkene:alcohol) | 1:10 to 10:1 |
| Solvent | Methanol |
| Reaction Phase | Liquid |
| Analysis | Gas Chromatography |
Bromination to Form this compound
While direct literature detailing the bromination step specifically for this compound is limited, general organic synthesis principles and related halogenation methods suggest the following:
- Starting Material: 1-methyl-1-methoxycyclopentane
- Reagent: Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2) under radical or electrophilic conditions
- Solvent: Typically inert solvents like dichloromethane or carbon tetrachloride
- Conditions: Controlled temperature to avoid over-bromination, often with light or radical initiators for selective bromination at the methyl position adjacent to the methoxy-substituted carbon
This step introduces the bromomethyl substituent by brominating the methyl group attached to the cyclopentane ring that already bears the methoxy substituent.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | 1-methylcyclopentene | Methanol, Amberlyst catalyst | 40–90 °C, 1–5 bar, liquid phase | 1-methyl-1-methoxycyclopentane | Acid-catalyzed addition of methanol |
| 2 | 1-methyl-1-methoxycyclopentane | NBS or Br2, inert solvent | Controlled temp, radical initiation | This compound | Bromination of methyl group |
Additional Notes
- The starting precursor 1-methylcyclopentene can be synthesized from cyclohexanol via dehydration to cyclohexene, followed by isomerization to 1-methylcyclopentene, as described in related patents.
- The final compound this compound is a liquid at room temperature with a molecular weight of 193.08 g/mol and is typically stored under ambient conditions with appropriate safety measures due to its reactive bromine substituent.
This detailed overview consolidates available research and patent data to provide a comprehensive guide to the preparation of this compound, emphasizing reaction conditions, catalysts, and purification techniques essential for efficient synthesis. The approach ensures high purity and yield suitable for further applications in organic synthesis and material science.
Q & A
Basic: What are the established synthetic routes for 1-(bromomethyl)-1-methoxycyclopentane, and how do reaction conditions influence yield?
The synthesis of this compound typically involves bromination of a cyclopentane precursor. One approach utilizes 1-methoxycyclopentane derivatives, where bromomethylation is achieved via radical bromination or nucleophilic substitution. For example, 1-(bromomethyl)cyclopent-1-ene derivatives can serve as intermediates, with methoxy group introduction via Williamson ether synthesis . Reaction conditions such as temperature (e.g., 0–25°C for bromine stability) and solvent polarity (e.g., dichloromethane or THF) critically affect yield. Excess brominating agents (e.g., N-bromosuccinimide) may improve conversion but require careful quenching to avoid side reactions.
Advanced: How do steric effects in this compound influence its reactivity in nucleophilic substitution reactions?
The cyclopentane ring imposes significant steric hindrance, particularly at the bromomethyl site. In SN2 reactions, backside attack is hindered, favoring SN1 mechanisms or elimination pathways. Computational studies (e.g., DFT) reveal that the methoxy group’s electron-donating effect stabilizes carbocation intermediates in SN1 pathways, while steric bulk promotes competing E2 elimination . Researchers should optimize solvent polarity (e.g., polar aprotic solvents for SN2) and base strength (e.g., weak bases to minimize elimination) when designing substitution reactions.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H NMR shows distinct signals for the bromomethyl group (~3.3–3.7 ppm) and methoxy group (~3.2–3.4 ppm). C NMR confirms quaternary carbons adjacent to substituents.
- IR : Stretching vibrations for C-Br (~550–650 cm) and C-O (~1100 cm) provide functional group verification.
- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (m/z ≈ 208 for CHBrO) and fragments like [M-Br] .
Advanced: How does this compound compare to bicyclo[1.1.1]pentane bromomethyl derivatives in terms of synthetic utility?
Bicyclo[1.1.1]pentane derivatives (e.g., 1-(bromomethyl)bicyclo[1.1.1]pentane) exhibit higher ring strain, enhancing reactivity in click chemistry or cross-coupling reactions. In contrast, this compound’s flexibility allows for regioselective functionalization but may reduce stability in harsh conditions. Researchers should prioritize bicyclo derivatives for strain-promoted reactions and cyclopentane analogs for stepwise modular synthesis .
Basic: What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Storage : Store in amber glass bottles under inert gas (N or Ar) at 2–8°C to prevent degradation.
- Spill Management : Neutralize with sodium bicarbonate or sand, followed by disposal as halogenated waste .
Advanced: What computational tools can predict the regioselectivity of this compound in Diels-Alder reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict endo/exo selectivity. The methoxy group’s electron donation stabilizes electron-deficient dienophiles, favoring endo pathways. Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO-LUMO gaps) to guide experimental design .
Basic: How can researchers mitigate competing elimination during alkylation reactions involving this compound?
- Base Selection : Use bulky bases (e.g., DBU) to suppress E2 elimination.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution.
- Temperature Control : Lower temperatures (0–10°C) disfavor elimination kinetics.
- Additives : Crown ethers or phase-transfer catalysts enhance nucleophilicity without increasing base strength .
Advanced: What role does this compound play in medicinal chemistry as a covalent warhead?
The bromomethyl group acts as an electrophilic "warhead," forming covalent bonds with cysteine residues in target proteins. Its moderate reactivity balances selectivity and potency, making it suitable for reversible covalent inhibitors. Comparative studies with chloromethyl analogs show slower kinetics but higher specificity, ideal for prolonged target engagement .
Basic: How does the CAS registry (1250243-35-6) aid in sourcing and verifying this compound?
The CAS number ensures accurate identification across databases (e.g., PubChem, Reaxys). It provides access to:
- Synthetic Protocols : Peer-reviewed procedures in journals like J. Org. Chem.
- Safety Data : Toxicity profiles and regulatory compliance (e.g., ECHA, EPA).
- Supplier Networks : Verified vendors (e.g., Combi-Blocks, Thermo Scientific) .
Advanced: Can this compound serve as a precursor for strained macrocycles?
Yes. Ring-opening metathesis (ROMP) or photochemical [2+2] cycloadditions can transform it into macrocyclic ethers or ketones. The bromomethyl group enables post-functionalization via Suzuki-Miyaura coupling, while the methoxy group directs regioselectivity in annulation reactions. Applications include supramolecular hosts or drug delivery systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
